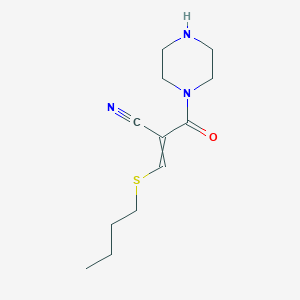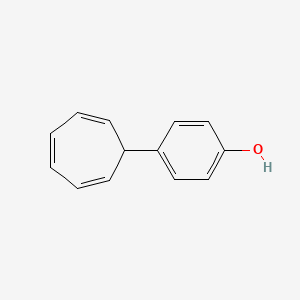
4-Cyclohepta-2,4,6-trienyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepta-2,4,6-trienyl-phenol typically involves the reaction of phenol with cycloheptatriene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with a cycloheptatriene derivative in the presence of a strong base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohepta-2,4,6-trienyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are often employed.
Major Products
Scientific Research Applications
4-Cyclohepta-2,4,6-trienyl-phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohepta-2,4,6-trienyl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the cycloheptatriene ring can engage in π-π interactions with aromatic systems . These interactions enable the compound to modulate biological pathways and exhibit antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Cycloheptatriene: A seven-membered ring with alternating double bonds.
Tropylium Ion: A positively charged aromatic ion derived from cycloheptatriene.
Uniqueness
4-Cyclohepta-2,4,6-trienyl-phenol is unique due to the combination of a phenol group and a cycloheptatriene ring. This structure imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity .
Properties
CAS No. |
91902-42-0 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-ylphenol |
InChI |
InChI=1S/C13H12O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1-11,14H |
InChI Key |
ADJMYENFFLWKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
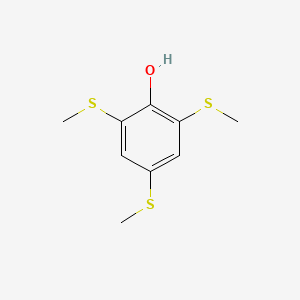
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
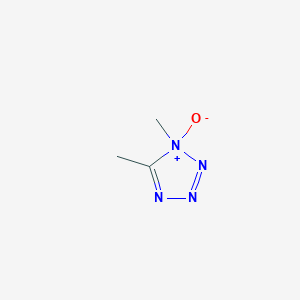

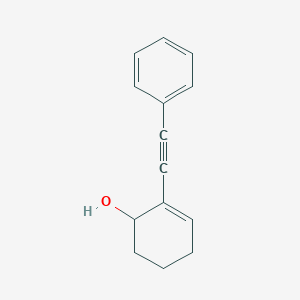
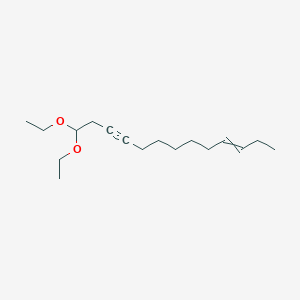
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
